molecular formula C21H30N4O3 B7185862 N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B7185862
M. Wt: 386.5 g/mol
InChI Key: JKIXBGRXOOFIIC-UHFFFAOYSA-N
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Description

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a cyclopentylcarbamoyl group

Properties

IUPAC Name

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-20(22-17-3-1-2-4-17)16-5-7-18(8-6-16)23-21(27)25-10-9-19(15-25)24-11-13-28-14-12-24/h5-8,17,19H,1-4,9-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXBGRXOOFIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCC(C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The morpholine ring can be introduced through nucleophilic substitution reactions, while the cyclopentylcarbamoyl group is added via carbamoylation reactions using cyclopentyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to its combination of structural features, which confer specific biological activities and interactions with molecular targets. This makes it a valuable compound for drug discovery and development.

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